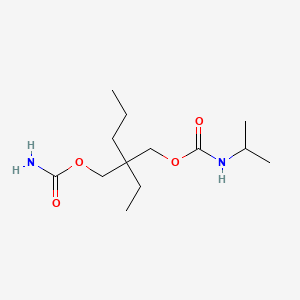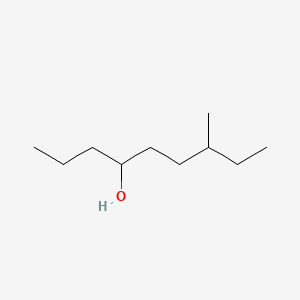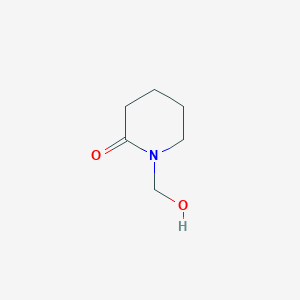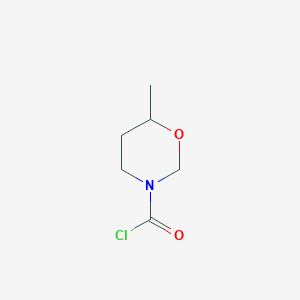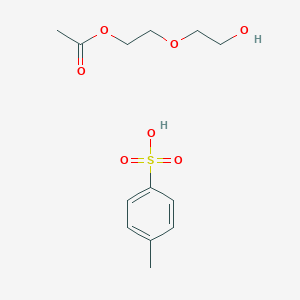
4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzene-1-sulfonic acid--2-(2-hydroxyethoxy)ethyl acetate (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions[][1].
Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding alcohol and acid[][1].
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions typically occur under basic conditions using bases like sodium hydroxide or potassium carbonate[][1].
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide[][1].
Major Products
Substitution Reactions: The major products are the substituted derivatives of 2-(2-Hydroxyethoxy)ethyl acetate[][1].
Hydrolysis: The major products are diethylene glycol and 4-methylbenzenesulfonic acid[][1].
Applications De Recherche Scientifique
2-(2-Hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ethers[][1].
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function[][1].
Medicine: It is used in the development of drug delivery systems and as a precursor in the synthesis of pharmaceutical intermediates[][1].
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals[][1].
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylene glycol mono-p-toluenesulfonate: Similar in structure but lacks the acetate group[][1].
Polyethylene glycol methyl ether tosylate: Contains a polyethylene glycol chain instead of the diethylene glycol chain[][1].
Tetraethylene glycol p-toluenesulfonate: Contains a longer glycol chain, leading to different physical and chemical properties[][1].
Propriétés
Numéro CAS |
26923-87-5 |
|---|---|
Formule moléculaire |
C13H20O7S |
Poids moléculaire |
320.36 g/mol |
Nom IUPAC |
2-(2-hydroxyethoxy)ethyl acetate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H12O4/c1-6-2-4-7(5-3-6)11(8,9)10;1-6(8)10-5-4-9-3-2-7/h2-5H,1H3,(H,8,9,10);7H,2-5H2,1H3 |
Clé InChI |
NNOWXOYONAQLLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(=O)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


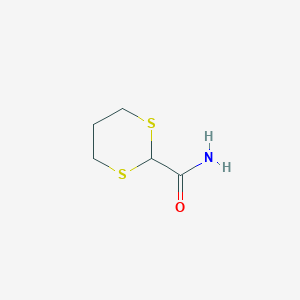
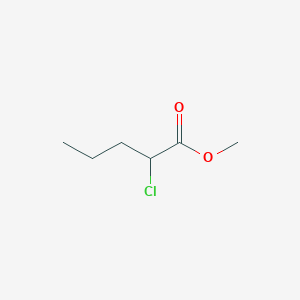
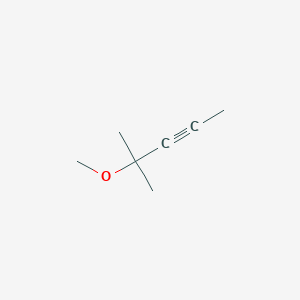
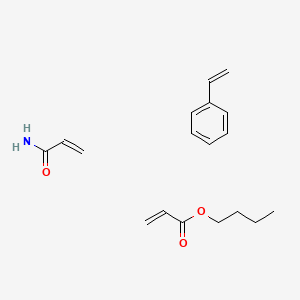
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)
